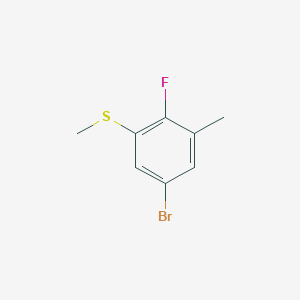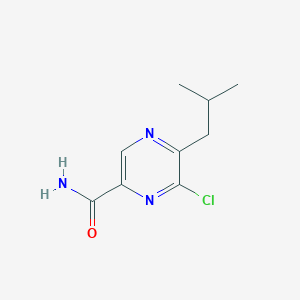
6-Chloro-5-isobutylpyrazine-2-carboxamide
Vue d'ensemble
Description
6-Chloro-5-isobutylpyrazine-2-carboxamide, also known as Cl-IB-MECA, is a selective agonist of the adenosine A3 receptor. It has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
The adenosine A3 receptor is a G protein-coupled receptor that is involved in various physiological processes such as inflammation, apoptosis, and angiogenesis. 6-Chloro-5-isobutylpyrazine-2-carboxamide selectively binds to the adenosine A3 receptor and activates it. The activation of the adenosine A3 receptor leads to the inhibition of adenylate cyclase and the activation of phospholipase C. This results in the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to increase the production of anti-inflammatory cytokines such as IL-10. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce the damage caused by ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
6-Chloro-5-isobutylpyrazine-2-carboxamide has several advantages for lab experiments. It is a selective agonist of the adenosine A3 receptor, which allows for specific targeting of this receptor. It is also stable and has a long half-life, which allows for prolonged exposure to the receptor. However, the use of this compound in lab experiments is limited by its solubility in water. It is also expensive and requires specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for the research on 6-Chloro-5-isobutylpyrazine-2-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as diabetes and neurodegenerative diseases. Another direction is to explore its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetics and pharmacodynamics are also areas of future research.
Conclusion:
In conclusion, this compound is a selective agonist of the adenosine A3 receptor that has potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. This compound has several advantages for lab experiments, but its use is limited by its solubility and cost. Future research on this compound should focus on its potential therapeutic applications in other diseases and the optimization of its pharmacokinetics and pharmacodynamics.
Applications De Recherche Scientifique
6-Chloro-5-isobutylpyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and cardioprotective effects. Inflammation is a key factor in various diseases such as arthritis, asthma, and inflammatory bowel disease. This compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. This compound has been found to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.
Propriétés
IUPAC Name |
6-chloro-5-(2-methylpropyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-5(2)3-6-8(10)13-7(4-12-6)9(11)14/h4-5H,3H2,1-2H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTZIIKFADFPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(N=C1Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



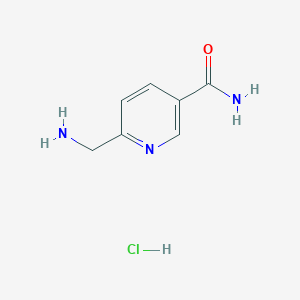
![Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-](/img/structure/B3247527.png)
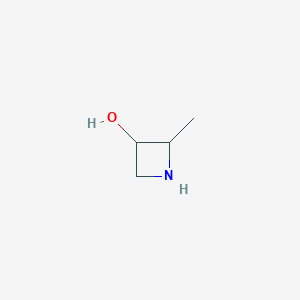
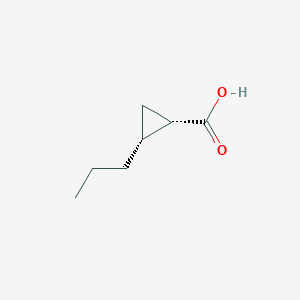
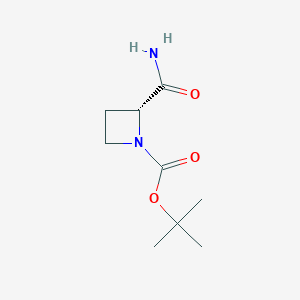
![1-[(2S)-1,4-dioxan-2-yl]-N-methylmethanamine](/img/structure/B3247540.png)

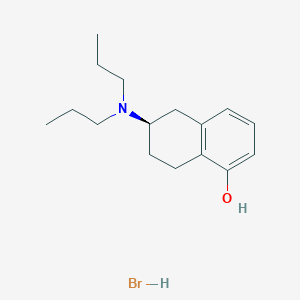
![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester](/img/structure/B3247560.png)
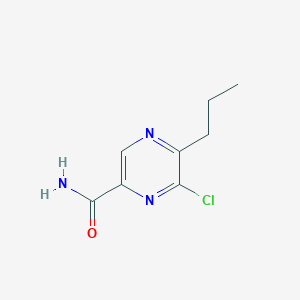
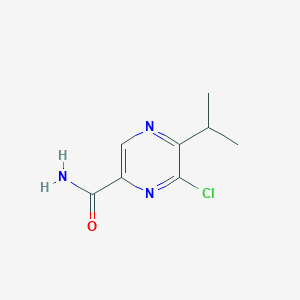

![4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3247598.png)
